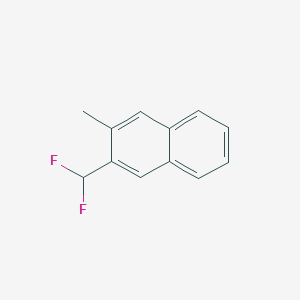

2-(Difluoromethyl)-3-methylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10F2 |

|---|---|

Molekulargewicht |

192.20 g/mol |

IUPAC-Name |

2-(difluoromethyl)-3-methylnaphthalene |

InChI |

InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7,12H,1H3 |

InChI-Schlüssel |

WSTDGDCQJAHETE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC=CC=C2C=C1C(F)F |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Kinetics in Difluoromethylation of Naphthalene Systems

Mechanistic Pathways of C–CF2H Bond Formation

The construction of a carbon-difluoromethyl bond on a naphthalene (B1677914) scaffold can be achieved through several distinct mechanistic routes, including radical, polar, and organometallic pathways.

Radical difluoromethylation is a prominent strategy for functionalizing aromatic systems like naphthalene. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring.

The process often begins with an initiation step where a radical initiator, such as a peroxide or a photocatalyst, abstracts an atom from a difluoromethyl source (e.g., CF2HSO2Na) to generate the •CF2H radical. nih.gov This radical then attacks the electron-rich naphthalene ring to form a resonance-stabilized radical intermediate. In a subsequent step, this intermediate is oxidized to a carbocation, which then loses a proton to restore aromaticity, yielding the difluoromethylated naphthalene product.

A key feature of some radical processes is the potential for a radical chain propagation mechanism . researchgate.netnih.gov In such a sequence, the radical intermediate formed after the initial addition of •CF2H to the naphthalene ring could react with another molecule or reagent to regenerate a new radical species, which continues the chain. tsijournals.comtsijournals.com However, many modern photoredox-catalyzed difluoromethylations are designed to operate through non-chain pathways, where each photocatalyst excitation event leads to a single product-forming cycle. nih.govmdpi.com Quantum yield measurements can determine if a chain mechanism is active; a value significantly greater than 1 indicates a chain process, whereas values below 1, as seen in some photocatalytic systems, suggest a non-chain mechanism where continuous light irradiation is necessary. nih.govmdpi.com

The general steps in a radical chain difluoromethylation can be summarized as:

Initiation: Generation of the initial •CF2H radical from a precursor.

Propagation:

Addition of the •CF2H radical to the naphthalene ring.

The resulting radical adduct reacts to form the product and a new radical that can continue the cycle.

Termination: Combination or disproportionation of radical species to end the chain.

Beyond radical pathways, C–CF2H bonds can be formed through polar reactions or by the insertion of a difluorocarbene.

Electrophilic Difluoromethylation: This approach involves the use of a reagent that delivers an electrophilic "CF2H+" equivalent to the nucleophilic naphthalene ring. rsc.org While a free "CF2H+" cation is highly unstable, reagents are designed to have a polarized bond that facilitates the attack by an arene. The mechanism is analogous to classical electrophilic aromatic substitution, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) before deprotonation restores aromaticity. youtube.comyoutube.comyoutube.com The development of bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagents has enabled the functionalization of various arenes under transition-metal-free conditions. rsc.org

Nucleophilic Difluoromethylation: This method is typically used for naphthalenes that are pre-functionalized with a leaving group (e.g., Br, I, OTf). A nucleophilic difluoromethylating agent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) activated by a fluoride (B91410) source, attacks the electrophilic carbon atom bearing the leaving group in a transition-metal-catalyzed cross-coupling reaction.

Carbene Insertion Mechanisms: Difluorocarbene (:CF2), a highly reactive intermediate, can be generated from various precursors. cas.cn It is an electrophilic species that can react with electron-rich systems. cas.cn One pathway involves the direct insertion of :CF2 into a C-H bond of the naphthalene ring, although this is often less selective. A more controlled approach involves the reaction of difluorocarbene with a transition metal catalyst, such as palladium or copper, to form a metal-difluorocarbene complex. nih.govacs.orgcas.cn This complex can then participate in a catalytic cycle. For instance, a palladium-difluorocarbene intermediate can be involved in cross-coupling reactions with arylboronic acids. nih.gov Alternatively, a synthetic strategy for creating (difluoromethyl)naphthalenes involves the intramolecular insertion of a palladium catalyst into a difluoroallene system, leading to a cyclization that forms the naphthalene ring structure. rsc.org

Transition metals, particularly palladium, play a pivotal role in many modern difluoromethylation reactions. nih.govnih.gov These reactions proceed via a catalytic cycle involving various organometallic intermediates. acs.orgyoutube.com

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction to form an Ar-CF2H bond typically involves the following key steps: youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide or triflate (Ar-X), inserting into the C-X bond to form a high-valent Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation or Reaction with Difluoromethyl Source: The Ar-Pd(II)-X complex then reacts with the difluoromethylating agent. This can occur through transmetalation with an organometallic CF2H reagent or by reaction with a source that generates a Pd-CF2H species. In some cases involving difluorocarbene, a [Pd]=CF2 complex is formed. nsf.gov

Reductive Elimination: The resulting Ar-Pd(II)-CF2H intermediate undergoes reductive elimination, forming the desired C–CF2H bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. youtube.com

Recent studies have shown that palladium difluorocarbene complexes ([Pd]=CF2) are key intermediates. nih.govnsf.gov The reactivity of this intermediate can be controlled; it can act as either a nucleophile or an electrophile, allowing for the selective synthesis of different types of fluorinated products from the same starting materials. nsf.gov

| Catalyst System | Difluoromethyl Source | Mechanistic Feature | Ref. |

| Pd(0)/RuPhos | Trifluoroacetic Esters | Decarbonylative trifluoromethylation cycle | acs.org |

| Pd Catalyst | Chlorodifluoromethane (B1668795) (ClCF2H) | Involves a palladium difluorocarbene intermediate | nih.gov |

| Organic Photoredox Catalyst | CF2HSO2Na | Single electron transfer to generate •CF2H radical | nih.gov |

| Ruthenium Catalyst | Alkyl Bromides | P(III)-assisted remote C-H functionalization | rsc.org |

Investigations of Regioselectivity and Site-Selectivity

Controlling where the difluoromethyl group attaches to the naphthalene ring is a significant challenge. The regioselectivity is governed by a combination of electronic and steric effects of substituents already on the ring, as well as the strategic use of directing groups.

In electrophilic or radical substitution on an unsubstituted naphthalene, the reaction typically favors the C1 (or alpha) position over the C2 (or beta) position. youtube.com This preference is due to the greater stability of the carbocation or radical intermediate formed upon attack at the alpha position, which can be delocalized over more resonance structures without disrupting the aromaticity of the adjacent ring. youtube.com

For substituted naphthalenes, such as 3-methylnaphthalene, the existing substituent profoundly influences the position of the incoming difluoromethyl group.

Substituent Effects: A methyl group is an activating, ortho-, para- directing group. In 3-methylnaphthalene (also known as β-methylnaphthalene), the C2 and C4 positions are ortho to the methyl group, and the C6 and C8 positions are para (or para-like). The electronic activation by the methyl group enhances the nucleophilicity of these positions. For the formation of 2-(difluoromethyl)-3-methylnaphthalene, the reaction occurs at the C2 position, which is ortho to the electron-donating methyl group. This outcome is favored by both electronic effects and often steric accessibility compared to other activated positions.

Directing Groups (DGs): To achieve regioselectivity that overrides the inherent reactivity of the naphthalene core, chemists employ directing groups. researchgate.netnih.govrsc.org A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. researchgate.net This leads to the formation of a stable metallacyclic intermediate, which facilitates selective C-H activation and functionalization at a specific, often ortho, position. Ketones, amides, and carboxylic acids are common directing groups used in C-H functionalization chemistry. nih.govresearchgate.net

| Naphthalene Substrate | Directing Group | Position Functionalized | Catalyst Type | Ref. |

| 1-Naphthylamine | Picolinamide | C8 | Rhodium | researchgate.net |

| 1-Naphthoic Acid | Carboxylic Acid | C5 (meta) | Ruthenium | |

| 1-Naphthylphosphine | Phosphine (B1218219) | C8 | Ruthenium | researchgate.net |

| Indole with Ketone at C3 | Ketone | C2 or C4 | Ruthenium | nih.gov |

Functionalizing the more distant C-H bonds of the naphthalene ring, such as those at the C5 or C8 positions (peri-positions), is particularly challenging due to their steric inaccessibility and lower intrinsic reactivity compared to the C1/C2 positions. acs.orgexlibrisgroup.com Achieving this requires specialized remote functionalization strategies. rsc.orgrsc.org

These strategies often rely on a directing group attached at the C1 position that is connected to the catalyst via a linker of a specific length, forcing the reaction to occur at a remote site. A notable advancement is the use of tertiary phosphines as both a directing group and an auxiliary ligand. For instance, a phosphine group at C1 of a naphthalene can direct a ruthenium catalyst to activate the C8-H bond. acs.orgexlibrisgroup.com More remarkably, this system can enable further functionalization at the remote C5 position. acs.orgexlibrisgroup.com Mechanistic studies suggest that after initial C8-ruthenation, an electronic induction effect through the P–Ru–C bond activates the C5 position for subsequent radical attack. researchgate.netacs.orgexlibrisgroup.com

These advanced methods override the conventional selectivity rules governed by steric and electronic effects, opening new avenues for creating complex, polysubstituted naphthalene derivatives. researchgate.netrsc.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are fundamental to understanding the factors that control the speed of a chemical reaction. For the difluoromethylation of a substituted naphthalene like 3-methylnaphthalene, the reaction rate is influenced by several key parameters, including the concentration of reactants, the nature of the difluoromethylating agent, the type of catalyst used, and the reaction temperature.

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles from related aromatic functionalization reactions can provide insight. For instance, in many metal-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination phase of the catalytic cycle. In the case of radical difluoromethylation, the rate may be dependent on the speed of radical generation and its subsequent addition to the naphthalene ring.

A study on the methylation of naphthalene over zeolite catalysts, for example, demonstrated that the reaction mechanism and rate can shift from a Langmuir-Hinshelwood model to an Eley-Rideal model with a change in temperature, highlighting the sensitivity of kinetic behavior to reaction conditions. researchgate.net For difluoromethylation, which often involves highly reactive intermediates, the stability of these species and the energy barriers to their formation are critical rate determinants.

Table 1: Key Factors Influencing Reaction Rates in Naphthalene Difluoromethylation

| Factor | Description | Potential Impact on Rate |

| Difluoromethylating Agent | The source of the •CF₂H radical or [CF₂H] species (e.g., TMSCF₂H, Zn(SO₂CF₂H)₂). | The agent's stability and ease of activation directly affect the concentration of the active difluoromethylating species. |

| Catalyst System | Transition metals (e.g., Ni, Cu, Pd) and ligands that facilitate the reaction. | The catalyst's efficiency in mediating the catalytic cycle (e.g., oxidative addition, reductive elimination) is often the primary rate determinant. |

| Substrate Concentration | The concentration of 3-methylnaphthalene. | The reaction order with respect to the substrate will determine its influence on the overall rate. |

| Temperature | Provides the necessary energy to overcome activation barriers. | Higher temperatures generally increase the reaction rate, as described by the Arrhenius equation, but can also lead to side reactions. |

| Solvent | The medium in which the reaction occurs. | Solvent polarity and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the rate. |

The regioselectivity of the reaction—the preferential formation of the 2-difluoromethyl product over other isomers—is also kinetically controlled. The directing effect of the existing methyl group on the naphthalene ring, combined with steric hindrance, will influence the position of the incoming difluoromethyl group.

Transition State Analysis and Energy Profiles

The pathway of a chemical reaction from reactants to products can be visualized using a reaction energy profile, which plots potential energy against the reaction coordinate. The highest point on this profile represents the transition state—an unstable, high-energy arrangement of atoms that must be formed for the reaction to proceed. The energy required to reach this state is known as the activation energy (Ea).

For example, DFT calculations on the silver-catalyzed aza-electrophilic dearomatization of vinylnaphthalene derivatives revealed that the transition state leading to a 6-endo-trig cyclization was energetically more favorable by 7.6 kcal/mol compared to a competing pathway. nih.gov This demonstrates how computational analysis can predict the feasibility of one reaction pathway over another.

In the context of a metal-catalyzed difluoromethylation of 3-methylnaphthalene, several transition states would be involved:

Oxidative Addition Transition State: The initial step where the metal catalyst inserts into the C-X bond (where X is a halide or pseudohalide) of a naphthalene precursor.

Transmetalation or Radical Addition Transition State: The point at which the difluoromethyl group is transferred to the metal center or a difluoromethyl radical adds to the naphthalene-metal complex.

Reductive Elimination Transition State: The final, often rate-determining, step where the C-CF₂H bond is formed, and the desired product is released from the metal center.

Table 2: Hypothetical Energy Profile Stages for a Catalytic Difluoromethylation

| Reaction Stage | Description | Key Energetic Feature |

| Reactants | 3-methylnaphthalene derivative + Difluoromethylating agent + Catalyst | Initial potential energy level. |

| Intermediate 1 | Oxidative addition product (e.g., Naphthyl-Metal-Halide complex). | A local energy minimum on the reaction coordinate. |

| Transition State 1 (TS1) | Structure corresponding to the transfer of the difluoromethyl group. | An energy maximum; the activation energy for this step is a key kinetic parameter. |

| Intermediate 2 | Naphthyl-Metal-CF₂H complex. | Another local energy minimum before the final product formation. |

| Transition State 2 (TS2) | Structure leading to reductive elimination. | Often the highest energy barrier (rate-determining step) in the catalytic cycle. |

| Products | This compound + Regenerated Catalyst | Final potential energy level. The difference from reactants gives the overall ΔH. |

The analysis of transition states and energy profiles is crucial for rational catalyst design and the optimization of reaction conditions to favor the formation of this compound with high efficiency and selectivity.

Advanced Computational and Theoretical Chemistry Studies of 2 Difluoromethyl 3 Methylnaphthalene

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic architecture of 2-(difluoromethyl)-3-methylnaphthalene. These methods provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of many-electron systems. researchgate.net It has been successfully applied to analyze the structure and characteristics of naphthalene (B1677914) and its derivatives. researchgate.netsamipubco.com DFT calculations, using various functionals and basis sets, allow for the determination of key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. samipubco.comscirp.org

For substituted naphthalenes, DFT can predict how the introduction of groups like methyl and difluoromethyl alters the electron density distribution across the aromatic system. The difluoromethyl group, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's susceptibility to electrophilic and nucleophilic attack. DFT methods are also employed to calculate other important properties, including ionization potential, electron affinity, and molecular electrostatic potential maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Naphthalene Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

Note: The values in this table are illustrative and represent typical ranges for a substituted naphthalene. Actual values for this compound would require specific calculations.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a high level of theoretical accuracy. For a molecule like this compound, ab initio calculations can provide a benchmark for the results obtained from DFT.

While computationally more demanding than DFT, ab initio methods are crucial for obtaining highly accurate geometries and energies. They can be particularly important for studying systems where DFT might not perform as well, such as in describing van der Waals interactions or certain excited states. For instance, the conformational analysis of fluorinated alkanes has been successfully carried out using MP2 methods, highlighting the reliability of these approaches for fluorine-containing compounds. nih.gov A comprehensive study of this compound would benefit from the application of both DFT and ab initio methods to cross-validate the computational findings.

Prediction and Advanced Analysis of Spectroscopic Parameters (e.g., Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can aid in its identification and structural elucidation.

Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, are a standard method for predicting NMR chemical shifts. researchgate.net These calculations can help assign the complex ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predicted shifts are compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net For fluorinated organic compounds, standard DFT methods have been shown to calculate carbon and fluorine magnetic shielding with acceptable accuracy. researchgate.net

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. nih.gov These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as C-H stretches, C-F stretches, and aromatic ring vibrations. The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.

Table 2: Predicted vs. Experimental IR Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3050 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2925 |

| C=C Aromatic Stretch | 1600 - 1450 | 1590, 1505 |

| C-F Stretch | 1100 - 1000 | 1080, 1030 |

Note: The values in this table are representative and would need to be confirmed by specific calculations and experimental measurements for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the difluoromethyl group introduces conformational flexibility to the this compound molecule, primarily concerning the rotation around the C-C bond connecting the substituent to the naphthalene ring.

Conformational analysis, often performed using both quantum mechanical and molecular mechanics methods, aims to identify the most stable conformations (rotamers) and the energy barriers between them. nih.govmdpi.com For molecules with flexible side chains, understanding the conformational landscape is crucial as it can influence both physical properties and biological activity. mdpi.com Studies on similar fluorinated compounds have shown that fluorine substitution can significantly impact molecular conformation. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. arxiv.org By simulating the movements of atoms and bonds, MD can explore the conformational space and identify preferred orientations of the difluoromethyl group. mdpi.comarxiv.org These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. arxiv.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.

Theoretical studies on the reactions of similar molecules, such as the atmospheric oxidation of 2-methylnaphthalene (B46627), have been conducted using quantum chemistry. researchgate.net These studies identify the most likely reaction pathways by calculating the energies of reactants, products, transition states, and intermediates. researchgate.netmontclair.edu

Activation Energies and Reaction Pathways

A key aspect of mechanistic studies is the calculation of activation energies, which determine the rate of a chemical reaction. researchgate.net By mapping out the potential energy surface for a reaction, computational chemists can identify the lowest energy pathway, known as the reaction coordinate.

For the synthesis of this compound, computational modeling could be used to compare different potential synthetic routes and identify the most efficient one. For example, in the methylation of 2-methylnaphthalene, various reaction pathways have been proposed and investigated. researchgate.net Similar computational approaches could be applied to understand the introduction of the difluoromethyl group onto the naphthalene scaffold. This involves locating the transition state structures and calculating the corresponding activation barriers for each step in the proposed mechanism.

Table 3: Hypothetical Calculated Activation Energies for a Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution | σ-complex formation | 15-20 |

| Nucleophilic Addition | Tetrahedral intermediate formation | 10-15 |

Note: These values are illustrative and would need to be calculated for the specific reactions involving this compound.

Intermolecular and Intramolecular Interactions

Intramolecularly, interactions could occur between the difluoromethyl group and the adjacent methyl group or the naphthalene ring system. These interactions would likely be weak van der Waals forces. The presence of the electronegative fluorine atoms in the difluoromethyl group can polarize the C-H bond, making the hydrogen atom a potential, albeit weak, hydrogen bond donor. This could lead to an intramolecular C-H···π interaction with the electron-rich naphthalene ring.

Intermolecularly, this compound is expected to exhibit several types of interactions. Dipole-dipole interactions would arise from the polar difluoromethyl group. Dispersion forces, or London forces, would be significant due to the large, polarizable naphthalene ring. Furthermore, the polarized hydrogen atom of the difluoromethyl group could participate in weak hydrogen bonding with electronegative atoms in neighboring molecules. Another potential interaction is π-π stacking between the naphthalene rings of adjacent molecules. The specific strengths and geometries of these interactions would require dedicated quantum chemical calculations, which have not yet been published for this compound.

Molecular Electrostatic Potential and Frontier Molecular Orbital Theory Analysis

A comprehensive analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) for this compound has not been specifically reported in published research. However, based on the principles of computational chemistry, a theoretical prediction of these properties can be outlined.

The Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the molecule and indicate regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the regions around the two fluorine atoms of the difluoromethyl group would exhibit the most negative potential (red/yellow colors in a standard MEP map), signifying their electron-rich nature and suitability for attracting electrophiles. Conversely, the hydrogen atom of the difluoromethyl group, being polarized by the adjacent fluorine atoms, would likely show a region of positive potential (blue color), indicating its susceptibility to nucleophilic attack. The naphthalene ring itself would display a complex potential surface with areas of negative potential above and below the plane of the rings, characteristic of π-systems.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, as is common for aromatic compounds. The energy of the HOMO is a crucial indicator of the molecule's ability to donate electrons.

The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the naphthalene ring and potentially the difluoromethyl group. The energy of the LUMO reflects the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Chemical Transformations and Derivatization Reactions of the 2 Difluoromethyl 3 Methylnaphthalene Scaffold

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group, while often considered relatively inert, can participate in a range of chemical transformations, offering pathways for further molecular elaboration.

Recent advancements have demonstrated that the difluoromethyl group can be deprotonated to form a nucleophilic difluoromethyl anion, which can then react with various electrophiles. This transformation effectively unmasks the -CF2H group as a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

The deprotonation of difluoromethylarenes can be challenging due to the relatively low acidity of the C-H bond within the -CF2H group. However, the use of strong bases, often in combination with Lewis acids to stabilize the resulting anion, has proven effective. nih.govacs.org For instance, a combination of a Brønsted superbase and a weak Lewis acid can enable the deprotonation of Ar-CF2H compounds, allowing for the capture of the reactive Ar-CF2⁻ fragment. nih.gov This stabilized nucleophile can then undergo addition to a variety of electrophiles.

| Electrophile | Product Type | Reference |

| Aldehydes/Ketones | Difluoromethylated Alcohols | researchgate.net |

| Aryl Halides (via cross-coupling) | Difluoromethylated Biaryls | acs.org |

| Silyl Chlorides | Silylated Difluoromethylarenes | acs.org |

This table is illustrative and based on general reactions of difluoromethylarenes.

This reactivity opens up avenues for the synthesis of complex molecules where the difluoromethylene bridge is a key structural motif. The functionalization of 3-(difluoromethyl)pyridine (B1298654) through direct deprotonation and subsequent trapping with electrophiles highlights the potential of this strategy. acs.org

The redox chemistry of the difluoromethyl group is an emerging area of interest. While the C-F bonds are strong, under specific conditions, transformations involving the oxidation or reduction of the -CF2H group can be achieved.

Reduction: The electrochemical reduction of fluoroalkyl compounds has been explored as a method for C-F bond cleavage. nih.gov For instance, the electrochemical reduction of fluoroalkyl sulfones can generate fluoroalkyl radicals for subsequent reactions. rsc.org While direct reduction of the -CF2H group to a methyl group (-CH3) using common metal hydrides like lithium aluminum hydride (LAH) is not typically facile due to the strength of the C-F bond, specialized methods may be required. youtube.comyoutube.comyoutube.com

Oxidation: The oxidation of fluorinated aromatic compounds can be challenging. However, studies on the oxidation of perfluorinated arenes have shown that under certain biomimetic conditions, C-F bond activation and subsequent hydroxylation can occur. nih.gov The oxidation of the naphthalene (B1677914) core itself is a more common transformation, which can be initiated by hydroxyl radicals, leading to a cascade of reactions. acs.orgyoutube.com The influence of the difluoromethyl group on the regioselectivity of such oxidations on the naphthalene core is an area for further investigation.

Functionalization of the Naphthalene Core

The naphthalene core of 2-(difluoromethyl)-3-methylnaphthalene is amenable to a variety of functionalization reactions, allowing for the introduction of new substituents at specific positions.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In substituted naphthalenes, the position of substitution is directed by the electronic and steric effects of the existing substituents. acs.orgacs.org For this compound, the methyl group is an activating, ortho-, para- directing group, while the difluoromethyl group is a deactivating, meta- directing group. youtube.comyoutube.com

Considering the structure of 2,3-disubstituted naphthalenes, electrophilic attack is generally favored at the 1, 4, 5, or 8 positions (the α-positions), which are more reactive than the β-positions. In the case of 2,3-dimethylnaphthalene (B165509), a close analog, Friedel-Crafts acylation has been shown to occur at the 1-, 5-, and 6-positions. wikipedia.org The relative reactivity of the nuclear positions in 2,3-dimethylnaphthalene towards acetylation and benzoylation provides valuable insight into the expected outcomes for this compound.

| Reaction | Reagents | Major Mono-Acyl Product(s) | Reference |

| Acetylation | Acetyl Chloride, AlCl₃ in CS₂ | 1-acetyl-2,3-dimethylnaphthalene | wikipedia.org |

| Benzoylation | Benzoyl Chloride, AlCl₃ | 1-benzoyl-2,3-dimethylnaphthalene | wikipedia.org |

This table is based on data for 2,3-dimethylnaphthalene.

The interplay between the activating methyl group and the deactivating difluoromethyl group, along with steric considerations, will ultimately determine the precise regioselectivity of electrophilic aromatic substitution on the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the this compound scaffold, a halogen or triflate group must first be installed on the naphthalene core, typically via electrophilic halogenation. Once halogenated, a variety of cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. wikipedia.org It is widely used for the synthesis of biaryl compounds and has been successfully applied to substituted naphthalenes. researchgate.netnih.govyoutube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com It is a reliable method for the synthesis of arylalkynes.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. nih.govnih.govresearchgate.netresearchgate.netacs.org It is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgresearchgate.netnih.govnih.gov

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester + Aryl Halide | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne + Aryl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (alkyne) |

| Negishi | Organozinc Reagent + Aryl Halide | Pd(0) or Ni(0) catalyst | C-C |

| Buchwald-Hartwig | Amine + Aryl Halide | Pd(0) catalyst, Ligand, Base | C-N |

The specific position of halogenation on the this compound ring will determine the site of subsequent cross-coupling, allowing for regioselective elaboration of the scaffold.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be trapped with an electrophile.

For this compound, the potential directing ability of the difluoromethyl and methyl groups must be considered. While alkyl groups are generally weak DMGs, fluorine-containing groups can exhibit directing effects. Research on 2-(trifluoromethyl)naphthalene (B1313535) has shown that deprotonation can occur at either the 1- or 3-position, depending on the choice of the lithiating agent. epfl.chepfl.ch This suggests that the difluoromethyl group in this compound could direct metalation to the 1-position. The methyl group could potentially direct lithiation to the 4-position, although this is generally less favored than deprotonation adjacent to a heteroatom-containing group.

The outcome of lithiation will likely be a result of the combined directing influence of both the difluoromethyl and methyl groups, as well as steric factors. The use of different organolithium reagents and additives can be explored to control the regioselectivity of the metalation. harvard.edu

Synthetic Utility as a Building Block in Complex Molecule Synthesis

No published data is available detailing the use of this compound as a building block in the synthesis of more complex molecules.

Stereoselective Transformations and Chiral Auxiliary Applications

There is no information in the scientific literature regarding stereoselective transformations involving this compound or its application as a chiral auxiliary.

Research Applications of Difluoromethylated Naphthalene Scaffolds in Interdisciplinary Fields

Applications in Medicinal Chemistry Research (as a Structural Motif)

In medicinal chemistry, the naphthalene (B1677914) scaffold appears in numerous bioactive compounds. nih.govijpsjournal.com The addition of a difluoromethyl group serves as a powerful tool for modifying these structures to improve their therapeutic potential. researchgate.netresearchgate.net

Bioisosteric Replacement and Property Modulation in Scaffold Design

The difluoromethyl group is recognized as a valuable bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity, yet improving its pharmacokinetic profile. princeton.edu It is often used as a substitute for hydroxyl (-OH), thiol (-SH), or even methyl (-CH3) groups. researchgate.netbohrium.com This substitution is a key strategy in drug design to enhance properties such as metabolic stability and membrane permeability. researchgate.netresearchgate.net

The CHF2 group is considered a "lipophilic hydrogen bond donor". bohrium.comscilit.com It can form hydrogen bonds, which are crucial for drug-target binding, and its lipophilicity can be fine-tuned. bohrium.com Studies have shown that the change in lipophilicity when replacing a methyl group with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4, allowing for precise modulation. scilit.com This ability to adjust electronic properties and conformation helps in optimizing a drug's potency and selectivity. researchgate.net For instance, replacing a metabolically vulnerable hydroxyl group with a more stable CHF2 group can lead to a drug candidate with a longer half-life in the body. princeton.edu

Table 1: Comparative Properties of Functional Groups This table provides a conceptual comparison of properties relevant to drug design.

| Functional Group | Hydrogen Bond Capability | Typical Lipophilicity (logP) Contribution | Metabolic Stability |

|---|---|---|---|

| Hydroxyl (-OH) | Strong Donor & Acceptor | Low | Low (Prone to oxidation/conjugation) |

| Thiol (-SH) | Weak Donor | Moderate | Low (Prone to oxidation) |

| Methyl (-CH₃) | None (Hydrophobic) | High | High |

| **Difluoromethyl (-CHF₂) ** | Weak Donor scilit.com | Moderate to High (Adjustable) scilit.com | High |

Use as Probes for Investigating Biological Systems

Difluoromethylated naphthalenes are also valuable as probes for studying biological systems. mdpi.com The presence of fluorine atoms allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides a highly sensitive and selective window into the molecular environment, allowing researchers to observe the binding of a naphthalene-based drug to its protein target in real-time.

These fluorinated probes can be designed to have specific optical properties, such as fluorescence, for use in cellular imaging. mdpi.com By tracking the location and interactions of these probes within a cell, scientists can gain crucial insights into biological processes and the mechanisms of drug action. The unique signal from the CHF2 group makes it an excellent tag for monitoring these complex interactions without interference from other molecules in the biological system.

Advanced Materials Science Applications

The unique electronic and structural properties imparted by the difluoromethyl group make naphthalene-based molecules highly attractive for creating next-generation materials. nih.gov

Organic Electronic Materials (e.g., OLEDs, OFETs)

In the field of organic electronics, difluoromethylated naphthalenes are being explored for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The strong electron-withdrawing nature of the CHF2 group can modify the energy levels of the naphthalene molecule's frontier molecular orbitals (HOMO and LUMO). This electronic tuning is critical for improving the efficiency of charge injection and transport within these devices, leading to brighter, more stable OLEDs and faster, more reliable OFETs.

Self-Assembly and Supramolecular Chemistry of Fluorinated Naphthalenes

The incorporation of fluorine can direct the self-assembly of molecules into highly ordered, functional nanostructures. nih.govnih.gov In difluoromethylated naphthalenes, weak intermolecular interactions, such as C-H···F hydrogen bonds, combined with the π-π stacking of the aromatic naphthalene cores, guide the molecules to arrange themselves into predictable patterns like nanorods, belts, and ribbons. nih.govrsc.org This bottom-up approach to creating materials is a cornerstone of supramolecular chemistry and nanotechnology. grc.org By controlling these self-assembly processes, scientists can fabricate novel materials with tailored optical and electronic properties for a wide range of applications. researchgate.net

Photofunctional Materials and Light-Harvesting Systems

Difluoromethylated naphthalenes also have potential as components in photofunctional materials and artificial light-harvesting systems. nih.gov The CHF2 group can alter the photophysical properties of the naphthalene chromophore, affecting how it absorbs and emits light. rsc.org This allows for the design of molecules with specific fluorescence characteristics for use in sensors or as components in systems that mimic natural photosynthesis. rsc.org By strategically placing these fluorinated naphthalenes within a larger molecular assembly, it's possible to create materials that can efficiently capture light energy and transfer it to where it is needed, opening doors for new solar energy technologies. nih.gov

Agrochemical Research and Development of Active Ingredients

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of modern agrochemicals, with approximately 30% of all commercial pesticides containing at least one fluorine atom. researchgate.net Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention for its unique physicochemical properties that can enhance the biological activity of a molecule. acs.orgresearchgate.net Concurrently, the naphthalene scaffold is a well-established structural component in various biologically active compounds, including some with applications in agriculture. nih.govrsc.org The convergence of these two features in difluoromethylated naphthalene scaffolds presents a promising, albeit underexplored, area for the discovery of novel agrochemical active ingredients.

The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH3) groups. researchgate.net This substitution can fine-tune critical properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. acs.org Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the difluoromethyl group offers a more moderate electronic effect and can act as a lipophilic hydrogen bond donor, which can lead to improved interactions with biological targets. acs.orgresearchgate.net This strategic modification has been successfully applied in a variety of commercial pesticides, demonstrating its effectiveness in enhancing efficacy.

While specific research on the agrochemical applications of 2-(difluoromethyl)-3-methylnaphthalene is not extensively documented in publicly available literature, the foundational components of this scaffold—the naphthalene ring and the difluoromethyl group—have independently shown significant utility in agrochemical development. Naphthalene itself is a registered pesticide, primarily used as a fumigant insecticide and animal repellent. orst.eduepa.gov Its derivatives have also been investigated for a range of bioactivities, including the induction of plant resistance to viruses and bacteria. rsc.org

The logical progression of agrochemical design would involve the combination of these two valuable moieties. Introducing a difluoromethyl group onto the naphthalene backbone is a rational approach to creating new active ingredients. This substitution could potentially enhance the intrinsic pesticidal properties of the naphthalene core, improve its metabolic stability, and optimize its transport and binding characteristics at the target site.

The successful application of the difluoromethyl group in other heterocyclic and aromatic systems provides a strong rationale for exploring its use in naphthalene-based scaffolds. Several commercialized agrochemicals owe their high efficacy to the presence of a CF2H group.

Below is a table summarizing some prominent difluoromethyl-containing agrochemicals, highlighting the versatility and success of this functional group in different chemical classes.

Table 1: Examples of Commercial Agrochemicals Containing a Difluoromethyl Group

| Compound Name | Type | Target/Mode of Action | Chemical Class | Reference(s) |

| Benzovindiflupyr | Fungicide | Succinate dehydrogenase inhibitor (SDHI) | Pyrazole carboxamide | ccspublishing.org.cn |

| Isoflucypram | Fungicide | Succinate dehydrogenase inhibitor (SDHI) | Pyrazole carboxamide | ccspublishing.org.cn |

| Fluoxapiprolin | Fungicide | Oxysterol binding protein inhibitor (OSBPI) | Piperidinyl thiazole (B1198619) isoxazoline | ccspublishing.org.cn |

| Flupyradifurone | Insecticide | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonist | Butenolide | ccspublishing.org.cn |

The data in Table 1 illustrates the broad applicability of the difluoromethyl group in creating potent fungicides and insecticides. These compounds, while not naphthalene-based, underscore the potential for this functional group to confer desirable agrochemical properties.

Research into the insecticidal effectiveness of naphthalene provides a baseline for the potential of its derivatives. Studies have quantified the lethal concentrations (LC50 and LC95) of naphthalene required to control insect pests like Aedes aegypti.

**Table 2: Toxic Concentration of Naphthalene against *Aedes aegypti***

| Life Stage | LC50 (%) | LC95 (%) | Reference(s) |

| Larvae | 0.002 - 0.018 | 0.021 - 0.051 | nih.gov |

| Pupae | 0.002 - 0.018 | 0.021 - 0.051 | nih.gov |

The findings presented in Table 2 demonstrate the inherent toxicity of the naphthalene scaffold to insects. nih.gov The modification of this scaffold with a difluoromethyl group, as in this compound, represents a scientifically grounded strategy for the development of new and potentially more effective agrochemical active ingredients. Further research into the synthesis and biological evaluation of such compounds is warranted to explore their full potential in crop protection.

Perspectives and Emerging Research Avenues for 2 Difluoromethyl 3 Methylnaphthalene Chemistry

Development of Novel and Highly Selective Difluoromethylation Methods

The synthesis of 2-(Difluoromethyl)-3-methylnaphthalene hinges on the effective introduction of the difluoromethyl group onto the naphthalene (B1677914) core. Traditional methods often require harsh conditions or pre-functionalized substrates. nih.gov Recent advancements, however, have provided a toolkit of milder and more selective difluoromethylation reactions applicable to aromatic systems. These can be broadly categorized into transition-metal-catalyzed cross-couplings and photocatalytic radical reactions. qmul.ac.uk

Transition-metal catalysis has emerged as a robust strategy. Palladium-catalyzed cross-coupling of arylboronic acids with reagents like chlorodifluoromethane (B1668795) (ClCF2H) has been demonstrated, proceeding through a palladium difluorocarbene intermediate. nih.gov Nickel catalysis offers a cost-effective alternative for coupling aryl chlorides and bromides with sources such as TMSCF2H or ClCF2H. rsc.orgnih.gov These methods exhibit broad functional group tolerance and can often be performed at room temperature. acs.org Copper-catalyzed reactions using zinc-based difluoromethyl reagents have also proven effective for aryl iodides. rsc.org

Visible-light photoredox catalysis represents a paradigm shift towards more sustainable chemical transformations. mdpi.com These methods typically involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to the aromatic substrate. rsc.org Reagents such as S-(difluoromethyl)sulfonium salts or zinc difluoromethanesulfinate can be activated by a photocatalyst under mild, visible-light irradiation to generate the necessary CF2H radical. rsc.orgnih.gov This approach is particularly valuable for late-stage functionalization, where a difluoromethyl group is introduced at the final steps of a synthetic sequence. mdpi.com

Table 1: Comparison of Modern Difluoromethylation Methods for Aromatic Systems

| Method | Catalyst/Initiator | Difluoromethyl Source | Substrate | Key Features |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(dba)₂ / BrettPhos | TMSCF₂H | Aryl Chlorides/Bromides | Operates via a Pd⁰/Pdᴵᴵ cycle; good for electron-neutral and rich substrates. rsc.org |

| Palladium-Catalyzed Carbene Insertion | Palladium Catalyst | ClCF₂H | Arylboronic Acids/Esters | Involves a palladium difluorocarbene intermediate; high efficiency. nih.gov |

| Nickel-Catalyzed Cross-Coupling | Nickel / Ligand (e.g., dppf) | ICF₂H-derived Zinc Reagent | Aryl Iodides/Bromides | Unprecedentedly mild room temperature conditions. acs.org |

| Nickel-Catalyzed Reductive Coupling | Nickel / Amine Ligand | ClCF₂H | (Hetero)aryl Chlorides | Scalable process; involves a difluoromethyl radical pathway. nih.govspringernature.com |

| Visible-Light Photoredox Catalysis | fac-Ir(ppy)₃ or Rose Bengal | BrCF₂CO₂H, HCF₂SO₂Cl | Phenols, Biphenyl Isocyanides | Generates CF₂H radical or :CF₂ carbene under mild light irradiation. mdpi.comnih.gov |

| Manganese-Enabled C-H Difluoromethylation | Mn₂(CO)₁₀ / DavePhos | ArSO₂CF₂Br | Arenes | Light-induced direct C-H functionalization. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The synthesis of a specific polysubstituted naphthalene like this compound presents a complex challenge in controlling regioselectivity. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating this complexity. duke.edu ML models can be trained on vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes. cmu.edu

For the synthesis of the target molecule, ML algorithms could be employed to:

Predict Regioselectivity: By analyzing the electronic and steric properties of the 3-methylnaphthalene substrate, an ML model could predict the most likely site of attack for various difluoromethylation reagents, guiding the choice of catalyst and conditions to favor functionalization at the C-2 position.

Optimize Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, ligand) to maximize the yield of this compound while minimizing byproducts. rsc.org This is particularly useful for complex, multi-component reactions where traditional one-factor-at-a-time optimization is inefficient. rsc.org

Design Novel Synthetic Pathways: Generative AI models can conceptualize entire synthetic routes by treating molecules as the result of experimental processes. youtube.com By inputting the target structure, these models can propose a step-by-step recipe, complete with reagents and reaction types, starting from commercially available building blocks. youtube.com This approach merges molecular design with synthesis planning, ensuring that the designed molecules are synthetically accessible. youtube.com

Explainable AI techniques can further bridge the gap between computational prediction and a chemist's intuition by providing insights into why a particular set of conditions or a specific molecular scaffold leads to a desired outcome. arxiv.org

Exploration of Unconventional Reactivity and Catalysis

Beyond established cross-coupling and radical pathways, research is pushing into unconventional methods that could offer unique advantages for synthesizing this compound. A key area is the direct C–H functionalization of the naphthalene ring, which avoids the need for pre-installing functional groups like halides or boronic acids. researchgate.net

Recent work has demonstrated the manganese-enabled, light-induced direct C–H difluoromethylation of arenes using sulfonyl-based difluoromethylating agents. rsc.org Mechanistic studies suggest that the manganese complex not only mediates the generation of the active radical but also coordinates with the aromatic ring through π-complexation, activating it for the reaction. rsc.org Applying such a strategy to 3-methylnaphthalene could provide a more atom-economical route to the target compound.

Another innovative approach involves the use of difluorocarbene (:CF₂) as a key intermediate. acs.orgnih.gov While often used for difluoromethylation of heteroatoms (O, S, N), palladium-catalyzed reactions involving the capture and transfer of :CF₂ from sources like ClCF₂H have been developed for C-C bond formation with aryl boronic acids. nih.govnih.gov The thermal decarboxylation of reagents like sodium chlorodifluoroacetate is a simple and effective way to generate difluorocarbene, which can then be trapped by a suitable nucleophile. orgsyn.org

Frustrated Lewis Pairs (FLPs) represent a metal-free activation strategy. FLPs have been shown to selectively activate C-F bonds in CF₂H-containing compounds, generating reactive salts that can undergo further transformations. nih.gov While this has been demonstrated for derivatizing existing difluoromethylated molecules, the underlying principles of FLP chemistry could potentially be harnessed for novel difluoromethylation reactions.

Table 2: Unconventional Reagents and Activation Methods for Difluoromethylation

| Reagent/Method | Activation | Intermediate Species | Application/Features |

|---|---|---|---|

| ArSO₂CF₂Br with Mn₂(CO)₁₀ | Visible Light | ArSO₂CF₂ Radical | Direct C-H functionalization of arenes. rsc.org |

| Chlorodifluoromethane (ClCF₂H) | Palladium Catalysis | Palladium Difluorocarbene (:CF₂) | Coupling with arylboronic acids; uses an inexpensive industrial chemical. nih.gov |

| Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Difluorocarbene (:CF₂) | Simple, chromatography-free access to difluoromethyl ethers from phenols. orgsyn.org |

| Frustrated Lewis Pairs (FLP) | Metal-Free Acid/Base | Pyridinium/Phosphonium (B103445) Salts | Selective activation of C-F bonds in existing CF₂H compounds for further functionalization. nih.gov |

Advancements in Sustainable and Scalable Synthetic Processes

The increasing commercial importance of complex functional molecules necessitates the development of synthetic processes that are not only efficient but also sustainable and scalable. For the production of this compound, several green chemistry principles can be applied.

Energy Efficiency: Photoredox catalysis, which uses visible light as a renewable energy source, operates at ambient temperatures, significantly reducing the energy input compared to thermally driven reactions. nih.gov

Atom Economy: Direct C–H functionalization strategies are inherently more atom-economical than traditional cross-coupling reactions, as they eliminate the need for pre-functionalization and reduce the generation of stoichiometric byproducts (e.g., halide salts). rsc.orgresearchgate.net

Safer Reagents: There is a drive to replace hazardous or ozone-depleting reagents like chlorodifluoromethane (Freon-22) with safer, easier-to-handle alternatives, such as solid sulfonium (B1226848) salts or difluorobromoacetic acid. nih.govnih.govduke.edu

Scalability and Continuous Manufacturing: Demonstrating scalability is crucial for industrial viability. Several modern difluoromethylation protocols have been successfully scaled to the 10-gram level without a loss of efficiency. rsc.orgspringernature.com Furthermore, the adoption of flow chemistry offers precise control over reaction parameters, improved safety for handling reactive intermediates, and the potential for continuous manufacturing, which is more efficient than batch processing. mdpi.comrsc.org The combination of ML-driven optimization with automated flow chemistry platforms provides a powerful tool for rapidly developing robust and scalable syntheses. rsc.org

Interdisciplinary Convergence with Chemical Biology and Materials Engineering

The unique properties of the difluoromethyl group make this compound a molecule of high interest at the intersection of chemistry, biology, and materials science.

In chemical biology , the CF₂H group is recognized as a valuable pharmacophore. It can act as a bioisostere of an alcohol (OH) or thiol (SH) group, but with increased lipophilicity. nih.govcas.cn This property can enhance a molecule's metabolic stability and membrane permeability, which are critical for drug efficacy. nih.gov The CF₂H group's ability to act as a hydrogen bond donor is comparable to that of thiophenols and anilines. rsc.org Therefore, introducing this group into the 3-methylnaphthalene scaffold—a core structure found in various bioactive compounds—could lead to the discovery of novel therapeutic agents, for instance, by mimicking the cysteine side chain in protease inhibitors. nih.gov

In materials engineering , naphthalene derivatives are fundamental building blocks for organic electronic materials, dyes, and polymers. The electronic properties of the naphthalene system are sensitive to the nature and position of its substituents. researchgate.net The strong electron-withdrawing nature of the difluoromethyl group can significantly modulate the electronic landscape of the naphthalene core. This could be exploited to design novel materials with tailored properties, such as:

Organic Semiconductors: Tuning the HOMO/LUMO energy levels for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Advanced Polymers: The isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) is a key step in producing polyethylene (B3416737) naphthalate (PEN), a high-performance polyester. rsc.org Functionalized naphthalene monomers like this compound could be polymerized to create novel fluorinated polymers with enhanced thermal stability, chemical resistance, and unique optical properties.

Liquid Crystals: The rigid, planar structure of the naphthalene core is conducive to forming liquid crystalline phases. The introduction of the CF₂H group could influence the packing and intermolecular interactions, leading to new liquid crystal materials.

The synthesis of isotopically labeled versions of such naphthalene derivatives could also serve as probes for studying long-lived nuclear singlet states in NMR experiments, a technique with applications in materials science and mechanistic studies. nih.gov

Q & A

Basic Question

- NMR : NMR identifies fluorination patterns; NMR confirms methyl group integration .

- Mass spectrometry : HRMS distinguishes isotopic clusters (e.g., / interference).

- X-ray crystallography : Resolves regiochemical ambiguities in solid-state structures .

- HPLC-PDA : Quantifies purity (>98% for biological assays) .

How can researchers resolve contradictions in reported toxicity thresholds for fluorinated naphthalenes?

Advanced Question

Apply confidence rating systems (Table C-6/C-7):

- High confidence : Studies with randomized dosing, blinded outcome assessment, and complete data reporting .

- Low confidence : Exclude studies with unverified exposure levels or inadequate controls.

Use meta-regression to adjust for variables like exposure duration or species-specific metabolic rates .

What strategies optimize the compound’s bioactivity in drug discovery contexts?

Advanced Question

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 2-(trifluoromethyl)-3-methylnaphthalene) to assess fluorine’s impact on target binding .

- Lipophilicity tuning : Fluorine increases logP, enhancing membrane permeability but risking toxicity. Balance via Hammett substituent constants .

- In silico docking : Model interactions with enzymes (e.g., cytochrome P450) to predict off-target effects .

What environmental fate studies are needed for this compound?

Basic Question

- Persistence : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .

- Bioaccumulation : Use OECD 305 guidelines to assess bioconcentration factors in aquatic organisms .

- Degradation products : Identify via GC-MS after microbial treatment (e.g., Pseudomonas spp.) .

How do fluorinated substituents influence the compound’s spectroscopic properties?

Basic Question

- IR spectroscopy : C-F stretches (1000–1300 cm) confirm fluorination .

- UV-Vis : Bathochromic shifts occur due to electron-withdrawing fluorine enhancing conjugation .

- Fluorescence : Fluorine’s inductive effects may quench emission, requiring time-resolved studies .

What gaps exist in understanding the compound’s mechanism of action in biological systems?

Advanced Question

- Target identification : Use thermal proteome profiling or affinity chromatography to map protein interactions .

- Epigenetic effects : Assess DNA methylation changes via bisulfite sequencing in exposed cell lines .

- In vivo models : Lack of chronic exposure data necessitates multi-generational studies in model organisms .

How should researchers address reproducibility challenges in synthesizing fluorinated naphthalenes?

Advanced Question

- Reagent purity : Source fluorinating agents (e.g., Selectfluor) with ≥99% purity to avoid byproducts .

- Catalyst optimization : Screen Pd/Cu co-catalysts to improve regioselectivity .

- Scale-up protocols : Use flow chemistry for consistent heat/mass transfer in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.